An In-depth Technical Guide to 5-Bromo-6-methylquinoline (CAS No. 65513-45-3)
An In-depth Technical Guide to 5-Bromo-6-methylquinoline (CAS No. 65513-45-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses its potential applications, particularly in the realm of drug discovery. Safety considerations and a summary of expected spectroscopic data are also presented to provide a well-rounded profile for researchers and drug development professionals.
Introduction
Quinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2][3] The quinoline framework is considered a "privileged structure" in medicinal chemistry, known to interact with a wide variety of biological targets.[4] The strategic placement of substituents on the quinoline ring system is a key methodology for modulating the therapeutic properties of these compounds.[5] 5-Bromo-6-methylquinoline (CAS No. 65513-45-3), with its distinct substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential pharmacological activity.[6] The presence of a bromine atom offers a reactive site for various cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-6-methylquinoline is presented in the table below. These values are a combination of data from chemical suppliers and computational predictions.[7][8][9]
| Property | Value | Source |
| CAS Number | 65513-45-3 | [7] |
| Molecular Formula | C₁₀H₈BrN | [7] |
| Molecular Weight | 222.08 g/mol | [7] |
| Appearance | Pale yellow crystalline powder (Predicted) | [10] |
| Purity | ≥95% (Commercially available) | [7][9] |
| Storage | Sealed in dry, 2-8°C | [7] |
| SMILES | CC1=C(C2=C(C=C1)N=CC=C2)Br | [7] |
| InChIKey | CHONOBMGSBMLDE-UHFFFAOYSA-N | [8] |
| Predicted LogP | 3.30572 | [7] |
| Predicted TPSA | 12.89 | [7] |
| Predicted H-Bond Acceptors | 1 | [7] |
| Predicted H-Bond Donors | 0 | [7] |
Synthesis of 5-Bromo-6-methylquinoline
Conceptual Synthetic Workflow
The synthesis would likely proceed via the electrophilic bromination of the precursor, 6-methylquinoline. The position of bromination on the quinoline ring is directed by the existing substituents and the reaction conditions.
Proposed Experimental Protocol
This protocol is a representative procedure based on general methods for the bromination of quinoline derivatives.[11] Optimization of reaction conditions, such as temperature, reaction time, and the choice of brominating agent and solvent, would be necessary to achieve a good yield and purity of the desired product.
Materials:
-
6-Methylquinoline (precursor)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable solvent/catalyst
-
Dichloromethane (CH₂Cl₂) or other suitable solvent for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 6-methylquinoline in a suitable solvent such as concentrated sulfuric acid or an inert organic solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Bromo-6-methylquinoline.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the 10 carbon atoms in the quinoline ring system and the methyl group. The carbon attached to the bromine atom would likely appear in the 115-125 ppm range.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom. The predicted monoisotopic mass is 220.98401 Da.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br stretching vibration.
Applications in Drug Discovery and Organic Synthesis
The quinoline scaffold is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, malaria, and bacterial infections.[1][2][3] The introduction of a bromine atom at the 5-position and a methyl group at the 6-position of the quinoline ring in 5-Bromo-6-methylquinoline provides a unique chemical entity with potential for further functionalization.
The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[12] These reactions are instrumental in modern drug discovery for the synthesis of libraries of compounds with diverse functionalities, allowing for the exploration of structure-activity relationships. For instance, the bromine can be replaced with aryl, heteroaryl, or amino groups to generate novel derivatives with potentially enhanced biological activity.
While specific biological activities for 5-Bromo-6-methylquinoline have not been extensively reported, its structural similarity to other biologically active quinolines suggests potential for investigation in areas such as:
-
Anticancer Agents: Many substituted quinolines have demonstrated potent anticancer activity through various mechanisms.[13]
-
Antimicrobial Agents: The quinoline core is present in several antibacterial and antifungal drugs.[3]
-
Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
It is strongly recommended to consult the SDS of a closely related compound, such as 6-bromo-2-methylquinoline, for more detailed safety information before handling.
Conclusion
5-Bromo-6-methylquinoline is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of a reactive bromine handle make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a valuable resource for researchers and scientists in the field of drug discovery and development. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - 5-bromo-6-methylquinoline (C10H8BrN) [pubchemlite.lcsb.uni.lu]
- 9. 5-Bromo-6-methylquinoline | CAS#:65513-45-3 | Chemsrc [chemsrc.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
